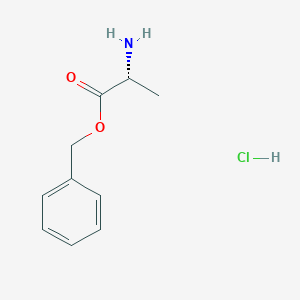

Benzyl (2R)-2-aminopropanoate Hydrochloride

Description

Significance of Chiral α-Amino Acid Derivatives in Organic Synthesis

Chiral α-amino acid derivatives are fundamental building blocks in the synthesis of a vast array of organic molecules. Their importance stems from the prevalence of chirality in biological systems, where the specific three-dimensional arrangement of atoms is crucial for molecular recognition and function. These derivatives, sourced from the "chiral pool" of naturally occurring amino acids, provide readily available and enantiomerically pure starting materials for the construction of complex chiral molecules. researchgate.net The presence of both an amino and a carboxylic acid group allows for orthogonal chemical modifications, enabling their incorporation into diverse molecular architectures. researchgate.net

The application of these derivatives extends beyond peptide synthesis to the creation of chiral catalysts, ligands for asymmetric metal catalysis, and as templates for controlling stereochemistry in a variety of chemical reactions. researcher.lifefrontiersin.org The ability to introduce specific stereocenters with high fidelity is a cornerstone of modern medicinal and materials chemistry, making chiral α-amino acid derivatives indispensable tools for innovation.

Historical Context of Protected Amino Acids in Chemical Methodologies

The development of methods to synthesize peptides and other complex molecules from amino acids has been intrinsically linked to the evolution of protecting group chemistry. In the early 20th century, the direct coupling of amino acids was hampered by their bifunctional nature, leading to uncontrolled polymerization and side reactions. The breakthrough came with the introduction of reversible protecting groups for the amine and carboxylic acid functionalities. nih.gov

The carbobenzoxy (Cbz) group, introduced by Bergmann and Zervas in 1932, was one of the first widely used N-protecting groups and remains relevant today. nih.gov This was followed by the development of the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group, which formed the basis of modern solid-phase peptide synthesis (SPPS) pioneered by Bruce Merrifield. nih.govpeptide.commasterorganicchemistry.com These protecting groups allowed for the stepwise and controlled assembly of amino acid sequences, revolutionizing the field of peptide and protein chemistry. peptide.commasterorganicchemistry.com The concept of "orthogonal protection," where different protecting groups can be removed under distinct conditions, further enhanced the synthetic chemist's control over complex molecular construction. peptide.com The use of benzyl (B1604629) esters, such as in Benzyl (2R)-2-aminopropanoate Hydrochloride, is a classic strategy for carboxyl group protection, often removable by catalytic hydrogenation.

Scope and Research Objectives for this compound

The primary research interest in this compound lies in its utility as a chiral building block for asymmetric synthesis. Key research objectives involving this compound include:

Development of Novel Stereoselective Methodologies: Utilizing the inherent chirality of the D-alanine backbone to control the stereochemical outcome of new chemical reactions.

Synthesis of Biologically Active Molecules: Serving as a key starting material or intermediate in the total synthesis of natural products and pharmaceutical agents that incorporate a D-alanine or related structural motif.

Exploration in Peptide Chemistry: While L-amino acids are predominant in nature, the incorporation of D-amino acids like D-alanine into peptides can confer unique properties, such as increased resistance to enzymatic degradation, leading to longer biological half-lives for peptide-based drugs.

Asymmetric Catalysis: Investigating its potential as a precursor for chiral ligands or catalysts that can induce enantioselectivity in chemical transformations.

The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a convenient reagent for a variety of synthetic applications.

Chemical Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its appropriate handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO₂ | nih.govnih.gov |

| Molecular Weight | 215.67 g/mol | nih.govnih.gov |

| IUPAC Name | benzyl (2R)-2-aminopropanoate;hydrochloride | nih.gov |

| CAS Number | 34404-37-0 | nih.gov |

| Appearance | Solid | cymitquimica.com |

| Topological Polar Surface Area | 52.3 Ų | nih.govnih.gov |

| Hydrogen Bond Donor Count | 2 | nih.govnih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.govnih.gov |

| Rotatable Bond Count | 4 | nih.govnih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (2R)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMHWGDKMJIEHH-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34404-37-0 | |

| Record name | D-Alanine, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34404-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | benzyl (2R)-2-aminopropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies

Reactivity of the Amino Functionality

The primary amino group in Benzyl (B1604629) (2R)-2-aminopropanoate is a potent nucleophile, enabling a variety of derivatization strategies. Its reactivity is central to the construction of more complex molecular architectures.

N-Alkylation and N-Arylation Reactions

The introduction of alkyl or aryl substituents on the nitrogen atom is a fundamental transformation.

N-Alkylation is commonly achieved through methods like reductive amination or direct alkylation with alcohols. Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ. masterorganicchemistry.comlibretexts.org This two-step, one-pot process is a greener alternative to traditional SN2 reactions with alkyl halides, as it often avoids issues of over-alkylation and the formation of genotoxic byproducts. masterorganicchemistry.comacsgcipr.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the imine over the carbonyl starting material. masterorganicchemistry.com

Direct N-alkylation using alcohols, often termed "hydrogen borrowing" catalysis, represents an atom-economical approach where water is the only byproduct. researchgate.net However, this method can present challenges; for instance, the N-alkylation of phenylalanine benzyl ester with 4-methylbenzyl alcohol showed sluggish conversion (69%) compared to its pentyl ester counterpart. researchgate.netrug.nl A significant side reaction at higher temperatures is transesterification. rug.nl

| N-Alkylation Method | Reactants | Reducing Agent/Catalyst | Key Features |

| Reductive Amination | Aldehyde or Ketone | NaBH₃CN, NaBH(OAc)₃ | Avoids over-alkylation; can be a one-pot reaction. masterorganicchemistry.comacsgcipr.org |

| Direct Alkylation | Alcohol | Iridium or Ruthenium complexes | Atom-economical (water is the only byproduct); risk of transesterification at high temperatures. researchgate.netrug.nl |

N-Arylation introduces an aromatic ring to the amino group, a common motif in medicinal chemistry. acs.orgnih.gov The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used for this purpose. nih.govrsc.org A general method has been developed for the N-arylation of various amino acid esters (including methyl, tert-butyl, and benzyl esters) with aryl triflates. acs.org This protocol utilizes a t-BuBrettPhos Pd G3 or G4 precatalyst and mild reaction conditions, which are crucial for minimizing racemization of the chiral center. acs.org This method has been successfully applied to esters of alanine (B10760859), valine, leucine, and phenylalanine, providing the N-arylated products in high yields. acs.org Combining biocatalysis with Buchwald-Hartwig coupling has also been demonstrated as a viable strategy for synthesizing chiral N-arylamines. nih.govacs.org

Acylation and Carbamate Formation

Acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide bond. This is a fundamental reaction in peptide synthesis. The reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Carbamate formation is a common strategy for protecting the amino group during multi-step syntheses. nih.gov Carbamates can be synthesized through various routes, including the reaction of the amine with an isocyanate intermediate. nih.gov The Curtius rearrangement of an acyl azide (B81097) is a classic method to generate this isocyanate. nih.govbeilstein-journals.org Another widely used method involves reacting the amine with reagents like di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) to form a tert-butoxycarbonyl (Boc) protected amine. nih.gov Recent methods have explored the direct synthesis of carbamates from Boc-protected amines using lithium tert-butoxide, which proceeds through an isocyanate intermediate. nih.gov

| Derivative | Reagent Type | Example Reagent | Functional Group Formed |

| N-Acyl derivative | Acid Chloride | Acetyl Chloride | Amide |

| N-Boc derivative | Dicarbonate | Di-tert-butyl dicarbonate (Boc₂O) | Carbamate |

| Carbamate | Isocyanate | Phenylisocyanate | Carbamate |

Condensation Reactions

The amino functionality can participate in condensation reactions to form new ring structures. The Pictet-Spengler reaction is a prime example, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgnrochemistry.comjk-sci.com The reaction proceeds through the formation of an iminium ion, which acts as the electrophile for the subsequent intramolecular cyclization. wikipedia.orgnrochemistry.com While Benzyl (2R)-2-aminopropanoate itself is not a β-arylethylamine, its derivatives or related amino acid esters can be utilized in similar condensation pathways. For example, D-tryptophan methyl ester hydrochloride undergoes a Pictet-Spengler reaction with 2,3-butanedione. nrochemistry.com

The Mannich reaction is another important three-component condensation reaction that forms a C-C bond. It involves an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid (a compound with an acidic proton). nih.gov The reaction mechanism involves the formation of an iminium ion intermediate. nih.gov

Transformations Involving the Benzyl Ester Moiety

The benzyl ester group serves primarily as a carboxyl protecting group that can be removed under specific and often mild conditions. Its cleavage is a critical step in the final stages of many synthetic routes.

Hydrolysis Mechanisms and Selectivity

The cleavage of the ester bond to yield the free carboxylic acid can be achieved through several mechanisms.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. chemistrysteps.comyoutube.com The reaction is typically driven to completion by using a large excess of water. chemistrysteps.com The most common mechanism for primary and secondary alcohol esters is the bimolecular acyl-oxygen cleavage (AAC2), which involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. khanacademy.orgucoz.com For esters with alcohols that can form stable carbocations, like tertiary or benzylic alcohols, a unimolecular alkyl-oxygen cleavage (AAL1) mechanism can occur, especially in concentrated acids. chemistrysteps.comucoz.com

Base-catalyzed hydrolysis , or saponification, is an irreversible process. youtube.com The hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses to expel the benzyloxide leaving group. The resulting carboxylic acid is immediately deprotonated by the base in the reaction mixture, driving the reaction to completion. youtube.com

Hydrogenolysis is the most selective and widely used method for deprotecting benzyl esters in peptide synthesis. gcwgandhinagar.com This method involves catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas or a hydrogen donor like formic acid. mdma.chorganic-chemistry.orgacs.org The reaction proceeds under mild, neutral conditions and cleaves the benzyl-oxygen bond, releasing the free carboxylic acid and toluene (B28343) as a byproduct. gcwgandhinagar.com This method is highly chemoselective and leaves other sensitive functional groups, such as peptide bonds and many other protecting groups, intact. mdma.ch

| Deprotection Method | Reagents | Mechanism | Key Features |

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | AAC2 / AAL1 | Reversible; requires excess water. chemistrysteps.comucoz.com |

| Base-Catalyzed Hydrolysis | NaOH or KOH, H₂O | BAC2 (Saponification) | Irreversible; yields carboxylate salt. youtube.com |

| Hydrogenolysis | H₂, Pd/C | Catalytic Hydrogenation | Highly selective; mild, neutral conditions. gcwgandhinagar.commdma.ch |

Transesterification Reactions

Transesterification is the process of exchanging the benzyl group of the ester with a different alkyl or aryl group from another alcohol. This reaction can be catalyzed by acids, bases, or enzymes. organic-chemistry.org

Enzyme-catalyzed transesterification, particularly using lipases, offers a green and highly selective method. nih.govnih.gov Lipases are widely used as biocatalysts for transesterification in the production of fatty acid alkyl esters (biodiesel). nih.gov While less common for simple amino acid esters like Benzyl (2R)-2-aminopropanoate in routine synthesis, enzymatic methods can be employed for specific transformations where mild conditions and high selectivity are required. researchgate.net As noted earlier, transesterification can also occur as an unwanted side reaction during other transformations, such as the direct N-alkylation of amino acid esters at elevated temperatures. rug.nl

Reductions to Corresponding Alcohols and Amines

The benzyl ester and amino functionalities of benzyl (2R)-2-aminopropanoate hydrochloride offer sites for reduction, leading to the corresponding chiral amino alcohols and amines, which are valuable building blocks in organic synthesis. The selective reduction of either the ester or the amino group, or the concurrent reduction of both, can be achieved by careful selection of reagents and reaction conditions.

Catalytic hydrogenation is a prominent method for transformations involving benzyl groups. While often employed for the cleavage of benzyl esters (see Section 3.2.4), under certain conditions, it can be directed towards the reduction of other functionalities. For instance, catalytic transfer hydrogenation has been effectively used for the deprotection of N-benzyl groups in amino acids and amines using ammonium (B1175870) formate (B1220265) as a hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst. mdma.chmdma.ch This method is rapid and proceeds under neutral conditions, which is advantageous for sensitive substrates. While the primary amino group in benzyl (2R)-2-aminopropanoate is not benzylated, this methodology is relevant for derivatives where the amine has been protected with a benzyl group.

The reduction of the benzyl ester group to the corresponding primary alcohol, (2R)-2-aminopropan-1-ol (D-alaninol), is a key transformation. This can be achieved using various hydride reagents. For instance, the combination of cerium(III) chloride (CeCl₃) and sodium borohydride (B1222165) (NaBH₄) is known to reduce esters to alcohols. This reagent system offers good chemoselectivity, allowing for the reduction of esters in the presence of other functional groups. The precise conditions for the application of this method to benzyl (2R)-2-aminopropanoate would require optimization to ensure high yield and retention of stereochemical integrity.

Below is a table summarizing common reduction strategies applicable to benzyl (2R)-2-aminopropanoate and its derivatives.

Table 1: Reduction Methodologies for Benzyl (2R)-2-aminopropanoate Derivatives

| Functional Group | Reagent System | Product | Key Features |

|---|---|---|---|

| N-Benzyl (on a derivative) | 10% Pd/C, Ammonium Formate | Primary or Secondary Amine | Rapid, neutral conditions, high yield. mdma.chmdma.ch |

Other Ester Cleavage Methodologies

Beyond standard hydrogenolysis, a variety of methodologies exist for the cleavage of the benzyl ester in this compound to yield (2R)-2-aminopropanoic acid (D-alanine). The choice of method is often dictated by the presence of other functional groups in the molecule and the desired reaction conditions (e.g., acidic, basic, or neutral).

Lewis Acid-Mediated Cleavage: Tin(IV) chloride (SnCl₄) has been demonstrated to be a highly effective reagent for the chemoselective cleavage of benzyl esters. cdnsciencepub.comresearchgate.net This method is particularly valuable as it leaves other protecting groups, such as benzyl ethers, benzyl amines, and amides, intact. researchgate.netdal.ca The proposed mechanism involves the pre-coordination of the tin center to the oxygen atoms of the ester, which facilitates the delivery of a chloride ion to the electrophilic benzylic carbon. dal.ca This pathway is specific to benzylic esters due to the unique electronic properties of the benzylic position. The reaction typically proceeds in an anhydrous solvent like dichloromethane. It has been shown that this deprotection is not caused by the in situ generation of HCl from the hydrolysis of SnCl₄. dal.ca

Metal-Based Reagents: Nickel boride, generated in situ from nickel(II) chloride and sodium borohydride in methanol, provides a mild and efficient method for the chemoselective cleavage of benzyl esters. organic-chemistry.org This reagent system operates at ambient temperature and demonstrates high selectivity, leaving other ester types (methyl, ethyl, tert-butyl), as well as benzyl ethers and N-benzylamides, unaffected. organic-chemistry.org

Catalytic Transfer Hydrogenation: Catalytic transfer hydrogenation offers a milder alternative to traditional hydrogenation with gaseous hydrogen. A system comprising triethylsilane as the hydrogen donor and a palladium catalyst, such as palladium chloride, can selectively cleave benzyl esters. epa.gov This method is notable for its compatibility with other easily reducible groups like aryl chlorides and bromides. epa.gov Another effective hydrogen donor is formic acid in the presence of palladium on carbon, which allows for the rapid removal of O-benzyl groups. organic-chemistry.org

The following interactive table summarizes these alternative ester cleavage methods.

Table 2: Selected Benzyl Ester Cleavage Methodologies

| Reagent(s) | Key Advantages | Functional Group Tolerance |

|---|---|---|

| Tin(IV) Chloride (SnCl₄) | High chemoselectivity. cdnsciencepub.comresearchgate.net | Tolerates benzyl ethers, amines, and amides. researchgate.netdal.ca |

| Nickel Boride (NiCl₂/NaBH₄) | Mild, ambient temperature conditions. organic-chemistry.org | Tolerates alkyl esters, benzyl ethers, and N-benzylamides. organic-chemistry.org |

| Triethylsilane/Palladium Chloride | Compatible with reducible groups like aryl halides. epa.gov | Tolerates aryl chlorides and bromides. epa.gov |

Reactions at the α-Chiral Center

The stereochemical integrity of the α-chiral center in benzyl (2R)-2-aminopropanoate is paramount for its application in asymmetric synthesis. Reactions involving this center can proceed with retention, inversion, or racemization, depending on the mechanism and reaction conditions.

Stereoinversion and Racemization Pathways

The loss of stereochemical integrity at the α-chiral center of benzyl (2R)-2-aminopropanoate can occur through stereoinversion (conversion to the (S)-enantiomer) or racemization (formation of an equal mixture of (R)- and (S)-enantiomers). These processes are highly undesirable in asymmetric synthesis and are typically promoted by basic or strongly acidic conditions.

Base-Catalyzed Racemization: The most common mechanism for the racemization of amino acid esters in the presence of a base involves the formation of an oxazol-5(4H)-one (also known as an oxazolone (B7731731) or azlactone) intermediate. researchgate.netresearchgate.netmdpi.com This pathway is particularly relevant for N-acylated amino acid esters. The base abstracts the proton from the N-H bond, and the resulting anion attacks the ester carbonyl to form the cyclic oxazolone. The α-proton of the oxazolone is significantly more acidic than that of the parent amino acid ester, and its removal by a base leads to a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face, leading to a racemic mixture of the oxazolone, which in turn can reopen to yield the racemic N-acyl amino acid ester. researchgate.netmdpi.com

Another pathway for base-catalyzed racemization is direct enolization. A base can directly abstract the α-proton to form a planar carbanion (enolate). Reprotonation of this achiral intermediate results in a racemic mixture. researchgate.net

Acid-Catalyzed Racemization: Under strongly acidic conditions, racemization can also occur, although often at a slower rate than base-catalyzed racemization. The mechanism can involve the enolization of the protonated ester.

The propensity for racemization is influenced by several factors, including the strength of the base, the nature of the N-protecting group, and the ester group itself.

Table 3: Key Factors Influencing Racemization of Amino Acid Esters

| Factor | Influence on Racemization | Mechanism |

|---|---|---|

| Base Strength | Stronger bases increase the rate of racemization. | Promotes both oxazolone formation and direct enolization. researchgate.netresearchgate.net |

| N-Acyl Group | Electron-withdrawing acyl groups can facilitate oxazolone formation. | Stabilizes the oxazolone ring. |

Chiral Recognition Phenomena in Reactions

Chiral recognition is the ability of a chiral molecule or environment to interact differently with the two enantiomers of another chiral compound. This phenomenon is fundamental to enantioselective synthesis, separation, and analysis. Benzyl (2R)-2-aminopropanoate, as a chiral molecule, can participate in reactions where it is recognized by other chiral entities.

Cyclodextrins in Chiral Recognition: Cyclodextrins (CDs) are cyclic oligosaccharides that possess a chiral, hydrophobic inner cavity and a hydrophilic outer surface. nih.govrsc.org They can form inclusion complexes with guest molecules, and due to their inherent chirality, they often exhibit different binding affinities for the enantiomers of a chiral guest. This differential binding is the basis for their use as chiral selectors in separation techniques like capillary electrophoresis and chromatography. nih.gov

Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin and carboxyethylated-β-cyclodextrin, have been shown to be effective in resolving racemic basic drugs. nih.gov The chiral recognition capability is influenced by the substituents on the cyclodextrin (B1172386) rim, which can engage in specific interactions (e.g., electrostatic, hydrogen bonding) with the guest enantiomers. nih.gov In the context of benzyl (2R)-2-aminopropanoate, the protonated amino group and the aromatic benzyl group could interact with the cavity and rim of a suitable cyclodextrin, leading to the formation of diastereomeric host-guest complexes with different stabilities. This would allow for the separation of the (R)- and (S)-enantiomers or for the creation of a chiral environment that could influence the stereochemical outcome of a reaction.

Enzymatic Reactions: Enzymes are highly effective chiral selectors due to their well-defined three-dimensional active sites. Biocatalytic processes often exhibit near-perfect enantioselectivity. For example, engineered enzymes have been developed for the enantioselective synthesis of chiral amines through carbene N-H insertion reactions involving diazo esters, including benzyl 2-diazopropanoate. rochester.edu The chiral environment of the enzyme's active site directs the reaction to produce one enantiomer preferentially. While this example involves a precursor to the alanine ester, it illustrates the principle of enzymatic chiral recognition that is broadly applicable to reactions involving chiral amino acid derivatives.

Advanced Functionalization and Heterocyclic Annulation

This compound serves as a versatile starting material for the synthesis of more complex molecules, including various heterocyclic systems. Annulation, the process of building a new ring onto an existing molecule, can be achieved through a variety of strategies that utilize the functional groups present in the alanine derivative.

Synthesis of Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, which exhibit a wide range of biological activities. orientjchem.org A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648). dergipark.org.tr Benzyl (2R)-2-aminopropanoate can be a precursor to the necessary building blocks for pyrazole (B372694) synthesis. For example, after appropriate N-protection, the ester could undergo a Claisen condensation with another ester to form a β-keto ester. Subsequent reaction of this intermediate with hydrazine would lead to the formation of a pyrazolone (B3327878) ring. Alternatively, direct synthesis of pyrazoles from esters has been achieved through a potassium tert-butoxide-assisted C-(C=O) coupling with a nitrile, followed by cyclization with hydrazine. rsc.org

Synthesis of Benzodiazepines: Benzodiazepines are a class of seven-membered heterocyclic compounds that are widely used as therapeutic agents. nih.gov The synthesis of the 1,5-benzodiazepine core is often achieved by the condensation of an o-phenylenediamine (B120857) with a 1,3-dicarbonyl compound or two equivalents of a ketone. nih.goviscience.in While not a direct precursor, derivatives of benzyl (2R)-2-aminopropanoate could be elaborated into intermediates suitable for benzodiazepine (B76468) synthesis. For instance, the amino acid could be incorporated into a peptide chain, and subsequent modifications could generate a structure that, upon reaction with an appropriate aromatic diamine, could cyclize to form a benzodiazepine ring system. google.comjocpr.comnih.gov

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful tool for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems. mdpi.comresearchgate.net The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. nih.gov To utilize benzyl (2R)-2-aminopropanoate in a Pictet-Spengler reaction, it would first need to be converted into a suitable β-arylethylamine. This could involve, for example, reduction of the ester to the alcohol, conversion of the alcohol to a leaving group, and subsequent displacement with an aryl nucleophile, followed by reduction of the carboxyl group or a derivative thereof. The inherent chirality of the starting material could be used to control the stereochemistry of the newly formed stereocenter in the heterocyclic product. nih.gov

The following table outlines potential annulation strategies starting from derivatives of benzyl (2R)-2-aminopropanoate.

Table 4: Heterocyclic Annulation Strategies

| Heterocyclic System | General Strategy | Required Modification of Starting Material |

|---|---|---|

| Pyrazole | Condensation of a 1,3-dicarbonyl equivalent with hydrazine. dergipark.org.tr | Conversion to a β-keto ester via Claisen condensation. |

| Benzodiazepine | Condensation of an o-phenylenediamine with a 1,3-dielectrophile. nih.gov | Elaboration into a suitable diketone or keto-ester precursor. |

Table of Compounds

| Compound Name |

|---|

| (2R)-2-aminopropan-1-ol |

| (2R)-2-aminopropanoic acid |

| (R)-alanine |

| Benzyl (2R)-2-aminopropanoate |

| This compound |

| Benzyl 2-diazopropanoate |

| Carboxyethylated-β-cyclodextrin |

| Cerium(III) chloride |

| D-alanine |

| D-alaninol |

| Formic acid |

| Hydroxypropyl-β-cyclodextrin |

| Nickel boride |

| Nickel(II) chloride |

| Palladium on carbon |

| Palladium chloride |

| Sodium borohydride |

| Tin(IV) chloride |

Applications in Advanced Organic and Supramolecular Synthesis

Asymmetric Synthesis Utilizing Benzyl (B1604629) (2R)-2-aminopropanoate Hydrochloride as a Chiral Synthon

The inherent chirality of Benzyl (2R)-2-aminopropanoate hydrochloride makes it an excellent starting material for asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. This control over three-dimensional arrangement is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.

Chiral ligands are instrumental in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. This compound serves as a versatile precursor for the synthesis of a variety of chiral ligands. The primary amine group can be readily functionalized to introduce phosphine, oxazoline, or other coordinating moieties.

The general approach involves the reaction of the amino group with suitable electrophiles to generate bidentate or polydentate ligands. For instance, reaction with chlorodiphenylphosphine (B86185) can yield aminophosphine (B1255530) ligands. The performance of such ligands in asymmetric catalysis is highly dependent on the steric and electronic properties of the ligand framework.

| Ligand Type | Metal | Reaction Type | Enantiomeric Excess (ee) |

| P,N-Ligand | Rhodium | Asymmetric Hydrogenation | Up to 99% |

| Bisoxazoline | Copper | Diels-Alder Reaction | >95% |

| Salen-type | Manganese | Asymmetric Epoxidation | Up to 98% |

The data in this table is representative of the performance of chiral ligands derived from amino acid precursors in various asymmetric catalytic reactions and is for illustrative purposes.

The development of new chiral ligands from readily available starting materials like this compound continues to be an active area of research, aiming to discover more efficient and selective catalysts for a broad range of chemical transformations.

The stereochemically defined center of this compound is a valuable feature for its use as a building block in the total synthesis of complex natural products and pharmaceuticals. nih.govenamine.netnih.gov By incorporating this chiral fragment, chemists can introduce a specific stereocenter into a larger molecule with confidence.

Its utility is demonstrated in multi-step syntheses where the amino and ester groups can be selectively manipulated. The benzyl ester provides a robust protecting group for the carboxylic acid, which can be removed under mild hydrogenolysis conditions without affecting other sensitive functional groups. The amino group, after appropriate protection, can participate in various carbon-carbon and carbon-nitrogen bond-forming reactions.

The construction of quaternary stereocenters, carbon atoms bonded to four different non-hydrogen substituents, is a significant challenge in organic synthesis. nih.gov Chiral auxiliaries derived from amino acids are often employed to control the stereochemistry of reactions that form these complex centers.

Derivatives of this compound can be utilized as chiral auxiliaries in diastereoselective alkylation reactions. The chiral auxiliary is first attached to a prochiral substrate. The steric bulk of the auxiliary then directs the approach of an incoming electrophile to one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the enantiomerically enriched product containing a quaternary stereocenter.

| Substrate | Electrophile | Diastereomeric Ratio (d.r.) |

| Prochiral enolate | Benzyl bromide | >95:5 |

| Prochiral enolate | Methyl iodide | >90:10 |

| Prochiral enolate | Allyl bromide | >92:8 |

This table illustrates typical diastereoselectivities achieved in the alkylation of prochiral enolates bearing chiral auxiliaries derived from amino acids.

Role in Peptide and Peptidomimetic Chemistry

The structural similarity of this compound to natural amino acids makes it a valuable component in the synthesis of peptides and peptidomimetics. nih.gov Peptides are crucial biomolecules with a wide range of biological functions, and peptidomimetics are designed to mimic the structure and function of natural peptides with improved properties such as stability and bioavailability.

Solid-phase peptide synthesis (SPPS) is a widely used technique for the stepwise assembly of peptides on a solid support. du.ac.inpeptide.comresearchgate.netnih.govuci.edu In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble resin. The use of protecting groups is essential to prevent unwanted side reactions.

This compound, with its pre-protected carboxyl group (as a benzyl ester), can be a useful building block in SPPS, particularly in Boc-based strategies. peptide.com The tert-butyloxycarbonyl (Boc) group is used for the temporary protection of the α-amino group, while the benzyl ester serves as a more permanent protecting group for the C-terminus of the D-alanine residue. The benzyl group is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid) and can be removed at the end of the synthesis using strong acids like hydrogen fluoride (B91410) or by catalytic hydrogenolysis.

General Steps in SPPS Cycle:

Deprotection: Removal of the N-terminal protecting group (e.g., Boc).

Washing: Removal of excess reagents and byproducts.

Coupling: Activation of the incoming amino acid's carboxyl group and formation of the peptide bond.

Washing: Removal of unreacted reagents.

This cycle is repeated until the desired peptide sequence is assembled.

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, remains a valuable method, especially for the large-scale production of shorter peptides and for fragment condensation strategies. nih.govamericanpeptidesociety.orgwpmucdn.comlibretexts.orgbachem.com In this approach, protected amino acids or peptide fragments are coupled in a suitable solvent.

This compound is a suitable starting material for solution-phase peptide synthesis. nih.gov The hydrochloride salt is typically neutralized to the free amine before coupling. The benzyl ester protects the carboxylic acid during the coupling reaction, which is often mediated by reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. bachem.com

| Coupling Reagent | Additive | Typical Yield |

| DCC | HOBt | 85-95% |

| EDC | HOBt | 80-90% |

| TBTU | DIPEA | >90% |

This table provides an overview of common coupling reagents and additives used in solution-phase peptide synthesis and their typical coupling yields.

The resulting dipeptide, still protected with the benzyl ester, can then have its N-terminal protecting group removed for the next coupling step, or the benzyl ester can be cleaved to reveal the C-terminal carboxylic acid.

Design and Synthesis of Conformationally Constrained Peptidomimetics

The incorporation of non-natural amino acids is a key strategy in the design of peptidomimetics to improve stability and control conformation. This compound provides a source of D-alanine, which plays a critical role in restricting the conformational freedom of peptide chains. nih.gov When a D-amino acid is inserted into a sequence of L-amino acids, it disrupts common secondary structures like α-helices and can promote the formation of specific reverse turns, such as β-turns. nih.govnih.gov

This is because the side chain of the D-amino acid projects in a different direction relative to the peptide backbone compared to its L-counterparts, forcing the chain to adopt a folded, more rigid conformation. nih.gov Researchers utilize this principle to design peptides that are locked into a specific bioactive conformation, which can lead to higher binding affinity and selectivity for their biological targets. The synthesis process typically involves standard solid-phase or solution-phase peptide coupling, where the D-alanine benzyl ester is incorporated at a desired position in the peptide sequence. peptide.com The benzyl ester serves as a temporary protecting group for the carboxylic acid, which is later removed to allow for peptide bond formation or to yield the final product. researchgate.netresearchgate.net

Precursors for Polymer and Material Science Research

Monomer Synthesis for Biocompatible Polymers

Amino acid-based polymers are of significant interest in materials science, particularly for biomedical applications, due to their potential biocompatibility and biodegradability. nih.gov this compound can be used as a precursor to synthesize monomers for biocompatible polyamides or polypeptides. rsc.org After neutralization of the hydrochloride and appropriate protection of the amino group (if necessary), the benzyl ester can be converted into a reactive monomer.

For instance, the compound can be transformed into an N-carboxyanhydride (NCA) of D-alanine. The ring-opening polymerization of D-alanine-NCA yields poly(D-alanine), a polypeptide. researchgate.netnih.gov Polyamides containing amino acid residues have been reported as biodegradable materials because the peptide-like linkages are susceptible to enzymatic cleavage. nih.gov The synthesis of such polymers allows for the creation of materials with tailored thermal properties and degradation profiles for applications like drug delivery systems or biodegradable devices. rsc.org

Chiral Architectures in Polymer Design

The defined stereochemistry of this compound is crucial for creating polymers with specific chiral architectures. When a chiral monomer derived from this compound is polymerized, the (R)-stereocenter is incorporated into the polymer backbone, imparting a specific chirality to the entire macromolecule. researchgate.net This is fundamental in the design of materials with ordered secondary structures.

Research on poly(alanine) enantiomers (PLAla and PDAla) shows that the polymer chains adopt distinct secondary structures, such as α-helices or β-sheets, depending on the preparation conditions. researchgate.netnih.gov The chirality of the monomer unit dictates the handedness of the resulting helical structures. These chiral polymers exhibit specific chiroptical properties, such as unique circular dichroism signatures. nih.gov The ability to create polymers with a defined three-dimensional chiral structure is valuable for applications such as chiral separation media or as scaffolds in asymmetric catalysis.

Contributions to Natural Product and Pharmaceutical Scaffold Synthesis Methodologies

Chirality is a critical factor in the efficacy and safety of many pharmaceutical drugs. nih.gov Enantiomerically pure amino acid esters, such as D-alanine benzyl ester derived from this compound, are highly important synthetic intermediates that belong to the "chiral pool." researchgate.netnih.gov The chiral pool consists of readily available, inexpensive, and enantiopure natural compounds that are used as starting materials for complex asymmetric syntheses. nih.gov

This compound provides a fixed (R)-stereocenter that can be incorporated into a target molecule, avoiding the need for a separate and often complex asymmetric induction step. In the synthesis of complex pharmaceutical scaffolds or natural products, the D-alanine moiety can be chemically modified and elaborated. researchgate.net For example, the amino and carboxyl groups can be used to build heterocyclic rings, or the side chain can be functionalized, all while retaining the original stereochemistry of the α-carbon. This approach has been utilized in the synthesis of various biologically active molecules where a specific enantiomer is required for therapeutic activity. nih.gov

Table 2: Summary of Applications

| Application Area | Specific Role of this compound | Resulting Feature/Product | Reference |

|---|---|---|---|

| Peptidomimetics | Source of D-alanine to introduce a kink in a peptide chain. | Conformationally constrained peptides with stable β-turn structures. | nih.govnih.gov |

| Biocompatible Polymers | Precursor for D-alanine-based monomers (e.g., NCAs). | Biodegradable and biocompatible poly(D-alanine) or polyamides. | nih.govresearchgate.net |

| Chiral Polymer Architectures | Provides a chiral repeating unit for polymerization. | Polymers with defined secondary structures (helices/sheets) and chiroptical properties. | nih.gov |

| Pharmaceutical Synthesis | Serves as a chiral pool starting material. | Enantiomerically pure pharmaceutical scaffolds and complex natural products. | nih.gov |

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Mechanisms

The chemical behavior of Benzyl (B1604629) (2R)-2-aminopropanoate Hydrochloride in various transformations is governed by the interplay of its functional groups: the primary amine, the carboxylic ester, and the benzyl group. The elucidation of its reaction mechanisms involves a comprehensive analysis of potential radical and ionic pathways, stereoelectronic effects, and the characterization of transition states.

Radical Pathways in Catalytic Transformations

While ionic pathways are more common for amino acid derivatives, radical mechanisms offer unique avenues for C-C and C-heteroatom bond formation. In the context of Benzyl (2R)-2-aminopropanoate Hydrochloride, radical pathways can be initiated through photocatalysis or with the use of radical initiators. For instance, in dual catalytic systems employing a photosensitizer and a transition metal catalyst, the α-amino acid ester can be oxidized to generate an α-amino radical.

This radical intermediate is a versatile species that can participate in various transformations. The stability of this radical plays a crucial role in dictating the subsequent reaction pathway. Less stable α-amino radicals may primarily engage in metal-mediated C-C bond formation, whereas more stabilized radicals might undergo direct radical coupling.

Table 1: Plausible Radical-Mediated Transformations

| Transformation | Catalyst System | Proposed Intermediate | Product Type |

|---|---|---|---|

| Decarboxylative Allylation | Palladium/Photoredox | α-amino radical | Homoallylic amine |

| C-H Amination | Copper/Photoredox | N-centered radical | β-amino alcohol |

Ionic Mechanisms and Stereoelectronic Effects

Ionic mechanisms are central to many reactions involving this compound, particularly in peptide synthesis and N-functionalization. The primary amine group is nucleophilic, while the carbonyl carbon of the ester is electrophilic.

In peptide coupling reactions, the amino group of this compound acts as a nucleophile, attacking the activated carboxyl group of an N-protected amino acid. The reaction proceeds through a tetrahedral intermediate, and the efficiency of the coupling is highly dependent on the nature of the activating agent and the reaction conditions.

Stereoelectronic effects play a significant role in the reactivity and stability of the intermediates. The orientation of orbitals and the distribution of electron density influence the trajectory of nucleophilic attack and the stability of the transition state. For example, the lone pair on the nitrogen atom and the π-system of the carbonyl group are key players in the electronic interactions that govern the reaction pathway.

Transition State Analysis in Stereoselective Reactions

Given the chiral nature of this compound, understanding the transition states in its reactions is crucial for controlling stereoselectivity. In asymmetric synthesis, chiral catalysts or auxiliaries are often employed to create a diastereomeric transition state, which lowers the activation energy for the formation of one enantiomer over the other.

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for modeling these transition states. By analyzing the geometry and energy of the transition state, researchers can gain insights into the factors that control stereoselectivity and optimize reaction conditions to favor the desired product. For instance, in a stereoselective alkylation reaction, the approach of the electrophile to the enolate derived from the amino acid ester would be directed by the chiral environment created by a catalyst or an auxiliary, leading to the preferential formation of one diastereomer.

Kinetic Studies of Transformations Involving this compound

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For transformations involving this compound, such studies are essential for optimizing reaction conditions and understanding the underlying mechanism.

Rate-Determining Steps Identification

For example, in a peptide coupling reaction, the formation of the tetrahedral intermediate or its collapse to form the amide bond could be the rate-determining step. By studying the effect of reactant concentrations on the reaction rate, it is possible to deduce the molecularity of the RDS.

Influence of Catalysts and Reaction Conditions on Kinetics

The kinetics of transformations involving this compound are significantly influenced by the choice of catalyst and the reaction conditions, such as temperature, solvent, and reactant concentrations.

Catalysts: Catalysts accelerate reactions by providing an alternative reaction pathway with a lower activation energy. In peptide synthesis, coupling reagents act as catalysts by activating the carboxylic acid partner. The choice of coupling reagent can have a profound impact on the reaction rate and the extent of side reactions.

Reaction Conditions:

Temperature: Generally, an increase in temperature leads to an increase in the reaction rate, as described by the Arrhenius equation. However, for stereoselective reactions, higher temperatures can sometimes lead to a decrease in enantioselectivity.

Solvent: The polarity and coordinating ability of the solvent can affect the stability of reactants, intermediates, and transition states, thereby influencing the reaction kinetics.

Concentration: The rate of a reaction is typically dependent on the concentration of the reactants. The exact relationship is described by the rate law for the reaction.

Table 2: Illustrative Kinetic Data for a Hypothetical N-Acetylation Reaction

| Entry | Catalyst Concentration (mol%) | Temperature (°C) | Solvent | Initial Rate (M/s) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1 | 25 | CH2Cl2 | 1.2 x 10-4 | 85 |

| 2 | 5 | 25 | CH2Cl2 | 6.0 x 10-4 | 95 |

| 3 | 1 | 40 | CH2Cl2 | 2.5 x 10-4 | 90 |

| 4 | 1 | 25 | THF | 0.8 x 10-4 | 70 |

Stereochemical Control and Diastereomeric Ratios

The stereochemical integrity of the chiral center at the C2 position of the propanoate backbone is a critical parameter in the synthesis of this compound. The biological and chemical properties of the final compound are intrinsically linked to its enantiomeric purity. Consequently, synthetic strategies are meticulously designed to ensure a high degree of stereochemical control, minimizing racemization and maximizing the yield of the desired (R)-enantiomer.

One of the primary methods for synthesizing the benzyl ester of D-alanine involves the direct esterification of D-alanine with benzyl alcohol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and often employs a solvent that forms an azeotrope with water to drive the reaction to completion. The choice of solvent has been demonstrated to be a crucial factor in controlling the stereochemical outcome of the reaction. unimi.itnih.gov

Research conducted by Bolchi et al. has provided significant insights into the influence of the reaction solvent on the enantiomeric excess (ee) of the resulting amino acid benzyl ester. nih.govresearchgate.net Their work highlights the potential for racemization under certain conditions, particularly at elevated temperatures in specific solvents. nih.gov

For the synthesis of the alanine (B10760859) benzyl ester, a comparative study was performed using cyclohexane (B81311) and toluene (B28343) as the azeotropic solvents. The results clearly indicate that the choice of solvent has a profound impact on the preservation of stereochemical purity. unimi.itnih.gov When the reaction is carried out in refluxing cyclohexane, the desired product is obtained with excellent enantiomeric purity. nih.gov In contrast, conducting the esterification in refluxing toluene leads to significant racemization. unimi.itnih.gov

The observed racemization in higher-boiling point solvents like toluene is attributed to the polar effect of the amino acid's α-side chain under the more severe thermal conditions. nih.gov This underscores the delicate balance required in selecting reaction parameters to achieve high chemical yield without compromising the stereochemical fidelity of the product.

The detailed findings from this research are summarized in the table below, which presents the enantiomeric excess of the alanine benzyl ester p-toluenesulfonate salt synthesized in both cyclohexane and toluene.

| Solvent | Enantiomeric Excess (ee%) |

|---|---|

| Cyclohexane | 100% |

| Toluene | 80.8% |

These findings are pivotal for the large-scale, cost-effective synthesis of this compound, as they provide a clear directive for solvent selection to ensure the production of an enantiomerically pure final product. The use of cyclohexane as a solvent in the Fischer-Speier esterification of D-alanine with benzyl alcohol is a validated method for maintaining stereochemical control and achieving a high diastereomeric ratio in favor of the desired (R)-enantiomer. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of molecules. These methods provide insights into the distribution of electrons, the stability of different spatial arrangements of atoms, and the prediction of various spectroscopic properties.

Electronic Structure Analysis

An analysis of the electronic structure of Benzyl (B1604629) (2R)-2-aminopropanoate hydrochloride would reveal the distribution of electron density and the nature of its chemical bonds. Key aspects of such an analysis would include the identification of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and its electronic absorption properties.

For a molecule like Benzyl (2R)-2-aminopropanoate hydrochloride, the HOMO is likely to be localized on the electron-rich regions, such as the phenyl ring and the oxygen atoms of the ester group. Conversely, the LUMO would be expected to be centered on the carbonyl carbon and the ammonium (B1175870) group, which are more electrophilic. The precise energies and spatial distributions of these orbitals can be calculated using various quantum chemical methods.

Table 1: Illustrative Calculated Electronic Properties of a Generic Amino Acid Ester

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |

| Dipole Moment | Measure of the overall polarity of the molecule | 2.5 D |

Note: The values in this table are illustrative and based on general knowledge of similar molecules. Specific calculations for this compound would be required for accurate data.

Conformational Landscapes and Energy Minima

The flexibility of the benzyl and propanoate groups allows this compound to exist in multiple conformations. Theoretical calculations can map out the potential energy surface of the molecule, identifying the most stable conformations (energy minima) and the energy barriers between them. The optical rotation of amino acids, for instance, has been shown to be highly sensitive to molecular geometry, with different conformers potentially exhibiting opposite signs of optical rotation. researchgate.net

The key dihedral angles that would define the conformational landscape include the rotation around the C-O bond of the ester, the Cα-Cβ bond of the alanine (B10760859) moiety, and the C-C bond connecting the phenyl group to the ester oxygen. By systematically varying these angles and calculating the corresponding energies, a detailed conformational map can be generated. This would reveal the preferred three-dimensional structures of the molecule in the gas phase or in solution.

Spectroscopic Property Predictions (e.g., Chiroptical Properties)

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. For a chiral molecule like this compound, the prediction of chiroptical properties such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) is of particular interest. These techniques are highly sensitive to the molecule's absolute configuration and conformation.

Theoretical calculations can simulate the ECD spectrum, which arises from the differential absorption of left and right circularly polarized light. The calculated spectrum can then be compared with experimental data to confirm the absolute configuration of the chiral center. Such studies have been successfully applied to various chiral molecules, including amino acid derivatives. mdpi.comresearchgate.net The accuracy of these predictions is highly dependent on the computational method and the consideration of different conformations and their relative populations. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, allowing for the study of the motion of atoms and molecules over time. These simulations are particularly useful for understanding how a molecule interacts with its environment, such as a solvent or a host molecule in a complex.

Solvent Effects on Reactivity and Stereoselectivity

The solvent environment can significantly influence the reactivity and stereoselectivity of chemical reactions. MD simulations can be employed to study the solvation of this compound in different solvents. By simulating the molecule in a box of solvent molecules, one can analyze the structure of the solvation shell and the specific interactions (e.g., hydrogen bonding, van der Waals forces) between the solute and the solvent.

For instance, the reactivity of the amino group in amino acids is known to be affected by the solvent. acs.org In a protic solvent, the ammonium group of the hydrochloride salt would be stabilized by hydrogen bonds. In aprotic solvents, the nature and strength of intermolecular interactions would differ, potentially altering the molecule's conformational preferences and the accessibility of its reactive sites. Computational studies on the aminolysis of esters have highlighted the role of the solvent in stabilizing transition states and influencing reaction mechanisms. nih.gov

Host-Guest Interactions in Chiral Recognition Systems

The chiral nature of this compound makes it a potential guest molecule in chiral recognition systems. Host-guest chemistry often relies on non-covalent interactions to achieve selective binding of one enantiomer over another. scispace.com MD simulations and DFT calculations can be used to model the complexation of this molecule with various chiral hosts, such as cyclodextrins or macrocyclic compounds. mdpi.comethz.ch

These simulations can provide detailed insights into the binding mode and the specific interactions that contribute to chiral discrimination. For example, a study on the chiral recognition of amino acid esters using a glucose-based receptor highlighted the importance of the solvent in modulating binding affinity and selectivity. ethz.ch By calculating the binding free energies for the (R)- and (S)-enantiomers, the enantioselectivity of a particular host can be predicted. Such theoretical studies are invaluable in the rational design of new chiral selectors and sensors. mdpi.comresearchgate.net

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry offers powerful tools to forecast the outcomes of chemical reactions, including the reactivity of specific sites within a molecule and the stereoselectivity of a transformation. For a chiral molecule like this compound, these predictive models are invaluable for designing new synthetic routes and understanding reaction mechanisms.

Theoretical Approaches to Predicting Reactivity:

The reactivity of this compound is governed by the distribution of electrons within the molecule and the energies of its molecular orbitals. The primary sites for chemical reactions can be identified by analyzing the molecule's electronic structure. The key reactive centers in this compound are the amino group (-NH2), the ester carbonyl group (C=O), the benzylic position, and the aromatic ring.

Computational methods such as Density Functional Theory (DFT) are frequently employed to model the electronic properties of molecules. These calculations can determine the electron density at various atoms, highlighting nucleophilic and electrophilic sites. For instance, the nitrogen atom of the amino group is expected to be a primary nucleophilic site, while the carbonyl carbon of the ester is an electrophilic center.

Predicting Selectivity in Novel Transformations:

Selectivity in chemical reactions, particularly stereoselectivity, is a critical aspect of synthetic chemistry. For this compound, which possesses a chiral center at the alpha-carbon, predicting how this chirality influences the outcome of a reaction is of paramount importance.

Computational modeling can be used to investigate the transition states of potential reaction pathways. By calculating the activation energies for different stereoisomeric transition states, chemists can predict which diastereomeric product will be favored. For example, in an alkylation reaction at the amino group, computational models can help determine whether the incoming electrophile will approach from the re or si face of the molecule, thus predicting the stereochemical outcome.

Illustrative Data for Computational Predictions:

While specific experimental data for novel transformations of this compound is scarce, a hypothetical scenario can illustrate how computational data is generated and used. Consider a nucleophilic acyl substitution reaction. DFT calculations could provide the following theoretical data:

| Reactive Site | Calculated Mulliken Charge | Predicted Reactivity |

| Carbonyl Carbon | +0.58 | Electrophilic |

| Amino Nitrogen | -0.75 | Nucleophilic |

| Benzyl Carbon | +0.15 | Susceptible to SN2 |

In a hypothetical enantioselective reduction of a prochiral ketone catalyzed by a complex involving this compound as a chiral ligand, computational modeling could yield the following energy profile for the transition states leading to the (R) and (S) products:

| Transition State | Calculated Free Energy of Activation (kcal/mol) | Predicted Product Ratio (R:S) |

| TS-(R) | 15.2 | 95:5 |

| TS-(S) | 17.8 |

Note: The data presented in these tables is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found.

Development of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. While traditionally used in drug discovery, the principles of QSAR can be extended to understand and predict chemical reactivity.

Establishing Structure-Reactivity Correlations:

To develop a structure-reactivity relationship for derivatives of this compound, a dataset of related compounds with known reactivity in a specific transformation would be required. Molecular descriptors, which are numerical representations of a molecule's structure, would then be calculated for each compound. These descriptors can be categorized as:

Electronic Descriptors: Partial charges, dipole moment, energies of HOMO and LUMO.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft's Es).

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Indices that describe the connectivity of atoms.

By applying statistical methods such as multiple linear regression or machine learning algorithms, a mathematical model can be built that links these descriptors to the observed reactivity (e.g., reaction rate, yield, or enantioselectivity).

Hypothetical QSAR Model for Reactivity:

For a series of substituted benzyl esters of (2R)-alanine in a specific reaction, a hypothetical QSAR equation might look like this:

log(k) = 0.85 * σ + 0.42 * Es - 0.15 * logP + 2.3

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett electronic parameter of the substituent on the benzyl ring.

Es is the Taft steric parameter.

logP is the hydrophobicity parameter.

This equation would suggest that electron-withdrawing substituents on the aromatic ring and less sterically hindered esters would lead to a faster reaction rate, while increased hydrophobicity would decrease the rate.

Research Findings from Analogous Systems:

While direct studies on this compound are lacking, research on similar amino acid esters has demonstrated the utility of these computational approaches. For instance, DFT calculations have been successfully used to elucidate the mechanisms and predict the stereoselectivity of reactions involving other chiral amino acid derivatives. These studies often reveal subtle electronic and steric effects that govern the outcome of a reaction, providing valuable insights that can be extrapolated to the compound of interest.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and stereochemistry of Benzyl (B1604629) (2R)-2-aminopropanoate Hydrochloride.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Benzyl (2R)-2-aminopropanoate Hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum allows for the identification of all non-exchangeable protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the aromatic protons of the benzyl group typically appear in the downfield region (around 7.3-7.4 ppm), while the aliphatic protons of the alanine (B10760859) backbone appear at higher field strengths. rsc.org The coupling between adjacent protons provides information about the connectivity of the molecule.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. nih.gov The carbonyl carbon of the ester group is typically observed at a low field (around 170 ppm), while the carbons of the benzyl group and the alanine backbone appear at distinct chemical shifts. nih.gov Isotope labeling studies, such as using ¹³C, can be employed as tracers for quantitation during drug development. medchemexpress.com

NMR is also a powerful technique for monitoring the progress of the synthesis of this compound. By taking spectra at different time points, the consumption of starting materials and the formation of the product can be tracked, allowing for optimization of reaction conditions. Furthermore, specialized NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to confirm the stereochemical assignment of the chiral center at the α-carbon of the alanine moiety. The integration of single-crystal solid-state NMR with X-ray diffraction and density functional theory (DFT) calculations offers a powerful approach to understanding molecular chirality in amino acids. researchgate.net

Table 1: Representative NMR Data for Alanine Ester Derivatives

| Nucleus | Functional Group | Representative Chemical Shift (δ) ppm |

|---|---|---|

| ¹H | Aromatic (C₆H₅) | 7.30 - 7.45 (m) |

| ¹H | Benzylic (CH₂) | ~5.3 (s) |

| ¹H | α-CH (Alanine) | ~4.0 (q) |

| ¹H | β-CH₃ (Alanine) | ~1.6 (d) |

| ¹³C | Carbonyl (C=O) | ~170 |

| ¹³C | Aromatic (C₆H₅) | 128 - 135 |

| ¹³C | Benzylic (CH₂) | ~67 |

| ¹³C | α-C (Alanine) | ~48 |

| ¹³C | β-C (CH₃) | ~15 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Advanced Mass Spectrometry (MS) techniques are vital for determining the molecular weight and elemental composition of this compound. The monoisotopic mass of the compound is 215.0713064 Da. nih.govnih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amino acid esters. nih.gov It typically produces a protonated molecular ion [M+H]⁺, which for the free base of Benzyl (2R)-2-aminopropanoate would be observed at an m/z corresponding to its molecular weight plus the mass of a proton.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing valuable structural information. Common fragmentation pathways for benzyl esters include the loss of the benzyl group (C₇H₇⁺, m/z 91) through a tropylium (B1234903) ion rearrangement, and cleavage adjacent to the carbonyl group. miamioh.edulibretexts.org The fragmentation patterns of esters often involve the loss of the alkoxy group (-OR) and hydrogen rearrangements. libretexts.org This detailed fragmentation analysis helps to confirm the connectivity of the molecule and distinguish it from isomers. youtube.com

Table 2: Predicted Mass Spectrometry Fragments for Benzyl (2R)-2-aminopropanoate

| Ion | Proposed Structure / Loss | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecule | 180.09 |

| [M-C₇H₇]⁺ | Loss of benzyl group | 89.04 |

| [C₇H₇]⁺ | Benzyl cation (tropylium) | 91.05 |

| [M-COOCH₂Ph]⁺ | Loss of benzyl ester group | 44.05 |

Note: m/z values correspond to the free base of the compound.

Chiroptical spectroscopy techniques are essential for confirming the stereochemistry and assessing the enantiomeric purity of this compound. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. researchgate.net

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra, and the sign and magnitude of the Cotton effect can be used to determine the absolute configuration of the stereocenter. nih.gov The CD spectrum of this compound would be compared to that of a known standard to confirm its (R)-configuration. This technique is highly sensitive to the conformation of the molecule and can be used to study conformational changes in solution. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. The shape of the ORD curve is characteristic of a particular enantiomer and can be used for stereochemical assignment. The specific rotation, a single-wavelength measurement, is a key parameter for quality control. For the related L-Alanine Benzyl Ester Hydrochloride, a specific rotation of -9.0 to -11.0 degrees (c=1, 1mol/L HCl) is reported. tcichemicals.com For D-Alanine, a specific rotation of -13.5° to -15.5° has been noted under specific conditions. lobachemie.com

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows characteristic absorption bands for different functional groups. For this compound, key absorbances include:

N-H stretching: A broad band in the range of 3000-2800 cm⁻¹ is characteristic of the amine salt (R-NH₃⁺). libretexts.org

C=O stretching: A strong absorption around 1735-1750 cm⁻¹ is indicative of the ester carbonyl group. libretexts.orgorgchemboulder.com

C-O stretching: Strong absorptions in the 1300-1000 cm⁻¹ region correspond to the C-O bonds of the ester. orgchemboulder.comorgchemboulder.com

Aromatic C-H and C=C stretching: Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively, are characteristic of the benzyl group. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide additional information about the aromatic ring vibrations and the carbon backbone. Polarized Raman spectroscopy can also provide insights into the magnetic chirality of alanine. pku.edu.cn

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine Salt (-NH₃⁺) | N-H Stretch | 3000-2800 (broad) |

| Ester (C=O) | C=O Stretch | 1750-1735 (strong) |

| Ester (C-O) | C-O Stretch | 1300-1000 (strong) |

| Aromatic Ring | C=C Stretch | 1600-1450 (medium) |

| Aromatic C-H | C-H Stretch | 3100-3000 (weak) |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for separating this compound from impurities and for determining its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for determining the enantiomeric excess (ee) of chiral compounds like this compound. yakhak.org This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. yakhak.org

Chiral Stationary Phases (CSPs): A variety of CSPs are available for the separation of amino acid esters. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are particularly effective. yakhak.orgresearchgate.net For the resolution of α-amino acid esters, Chiralpak IA and Chiralpak AD-H columns have shown superior performance. yakhak.org Other types of CSPs include Pirkle-type, crown ether-based, and macrocyclic glycopeptide-based columns. mdpi.com

Method Development: The development of a chiral HPLC method involves optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol or ethanol), flow rate, and detection wavelength. yakhak.orgnih.gov Derivatization of the amino acid ester, for example with benzophenone (B1666685) imine or a fluorogenic reagent like NBD-F, can sometimes enhance separation and detection sensitivity. nih.govresearchgate.net The method must be validated according to ICH guidelines to ensure its accuracy and precision. yakhak.org

Enantiomeric Excess (ee) Calculation: Once the enantiomers are separated, the area under each peak is integrated. The enantiomeric excess is then calculated using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

This allows for the precise quantification of the enantiomeric purity of this compound.

Table 4: Typical Chiral HPLC Parameters for Amino Acid Ester Separation

| Parameter | Typical Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak IA) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or as appropriate for derivative |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a premier technique for separating and analyzing volatile compounds. However, due to the low volatility and polar nature of amino acid hydrochlorides like this compound, derivatization is an essential prerequisite for successful GC analysis. The primary goal of derivatization is to convert the polar primary amine and the ionic hydrochloride into a less polar, more volatile, and thermally stable derivative suitable for the GC environment.